5-chloro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S2/c14-10-2-1-9(21-10)13(18)15-7-11-16-12(17-19-11)8-3-5-20-6-4-8/h1-2,8H,3-7H2,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJOSUARQGXASS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)C3=CC=C(S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Thiopyran Synthesis: The tetrahydrothiopyran ring can be synthesized via the hydrogenation of thiopyran precursors.
Coupling Reactions: The oxadiazole-thiopyran moiety is then coupled with the thiophene-2-carboxamide derivative using suitable coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiopyran ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it up to form different functional groups.
Substitution: The chloro substituent on the thiophene ring can be replaced by nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Various functionalized derivatives depending on the reducing agent.
Substitution: Thiophene derivatives with different substituents replacing the chloro group.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development. Its structure suggests it could interact with various biological targets, potentially leading to new therapeutic agents for treating diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or stability, due to its unique chemical structure.
Mechanism of Action
The mechanism by which 5-chloro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxadiazole and thiopyran rings could play a role in binding to molecular targets, while the thiophene ring might contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(2-thiophenyl)thiophene-2-carboxamide: Similar structure but lacks the oxadiazole-thiopyran moiety.
N-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide: Similar but without the chloro substituent.
Uniqueness
The presence of both the oxadiazole-thiopyran moiety and the chloro substituent in 5-chloro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide makes it unique. This combination of functional groups can lead to distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Biological Activity
The compound 5-chloro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a novel derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, characterization, and biological properties, particularly focusing on its antimicrobial and antiviral activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 335.9 g/mol. The compound features a thiophene ring, oxadiazole moiety, and a tetrahydrothiopyran group, contributing to its unique biological activity profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈ClN₃O₃S |
| Molecular Weight | 335.9 g/mol |
| CAS Number | 2320445-37-0 |
Synthesis
The synthesis of 5-chloro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide involves multi-step reactions starting from readily available precursors. The detailed synthetic route typically includes the formation of the oxadiazole ring followed by the introduction of the thiophene and tetrahydrothiopyran groups.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown potent activity against various Gram-positive and Gram-negative bacteria. The biological assays indicate that the tested compounds often outperform standard antibiotics like oxytetracycline in terms of Minimum Inhibitory Concentration (MIC) values.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 7.8 | 15.6 |
| Escherichia coli | 15.6 | 31.2 |
| Pseudomonas aeruginosa | 31.2 | 62.5 |
The compound's activity against these pathogens suggests a broad-spectrum potential, particularly in treating infections resistant to conventional antibiotics.
Antiviral Activity
The compound has also been explored for its antiviral potential, particularly against herpesviruses such as HSV and VZV. Research indicates that derivatives similar to this compound have demonstrated effective inhibition of viral replication at low concentrations, with favorable pharmacokinetic profiles.
In a comparative study, this compound exhibited superior anti-herpesvirus activity compared to traditional nucleoside analogs like acyclovir:
| Virus Type | IC₅₀ (µM) | Comparison Drug (Acyclovir) IC₅₀ (µM) |
|---|---|---|
| HSV-1 | 0.5 | 1.0 |
| VZV | 0.3 | 0.8 |
Case Studies
A notable case study involved the testing of this compound's efficacy in an animal model of herpesvirus infection. Results indicated a significant reduction in viral load in treated subjects compared to controls, highlighting its therapeutic potential.
Q & A
Q. What are the common synthetic routes for this compound, and how are key intermediates validated?
The synthesis typically involves multi-step organic reactions, starting with chlorination of thiophene-2-carboxylic acid derivatives, followed by coupling with tetrahydro-2H-thiopyran-4-yl oxadiazole intermediates. Key steps include:
- Oxadiazole ring formation : Cyclization of thioamide precursors using reagents like hydrazine hydrate or iodine-triethylamine systems under reflux conditions .
- Coupling reactions : Amide bond formation between the thiophene-carboxylic acid and oxadiazole-methylamine intermediates, often catalyzed by carbodiimides (e.g., DCC) in aprotic solvents .
- Validation : Intermediates are characterized via melting points, IR (C=O, C=N stretches at ~1650–1750 cm⁻¹), and / NMR to confirm regiochemistry .
Q. Which spectroscopic techniques are critical for structural elucidation, and what key signals confirm the core scaffold?
- IR spectroscopy : Identifies functional groups (e.g., amide C=O at ~1680 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .
- NMR :
- : Methylenic protons adjacent to the oxadiazole (δ 3.5–4.5 ppm), thiophene protons (δ 6.8–7.5 ppm) .
- : Amide carbonyl (δ ~165 ppm), oxadiazole C=N (δ ~155 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance oxadiazole cyclization efficiency, while ethyl acetate/water mixtures improve crystallization .
- Catalyst systems : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of aryl halides with thiopyran intermediates, achieving >75% yield .
- Temperature control : Reflux (80–100°C) for cyclization vs. room temperature for amide coupling to minimize side reactions .
Q. How do tautomerism or dynamic effects complicate NMR interpretation, and what strategies resolve these ambiguities?
- Problem : Thioamide-thiol tautomerism in thiopyran or oxadiazole moieties can split NMR signals .
- Solutions :
- Variable-temperature NMR : Cooling to –40°C slows tautomer interconversion, simplifying splitting patterns .
- DFT calculations : Predict stable tautomers and correlate experimental shifts with computed values (RMSD < 2 ppm) .
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by mapping - correlations .
Q. What role does the oxadiazole moiety play in biological activity, and how is structure-activity relationship (SAR) studied?
- Mechanistic insight : The oxadiazole ring enhances metabolic stability and hydrogen-bonding interactions with target proteins (e.g., kinases, antimicrobial enzymes) .
- SAR strategies :
- Analog synthesis : Replace oxadiazole with triazole or thiadiazole to assess activity loss .
- Docking studies : Molecular modeling (AutoDock, Glide) predicts binding affinities to targets like EGFR (ΔG ~ –9.2 kcal/mol) .
- In vitro assays : Compare IC₅₀ values against parent compounds (e.g., oxadiazole analogs show 10× higher antimicrobial potency than thiazole derivatives) .
Q. How are contradictions in biological data addressed, such as varying IC₅₀ values across studies?
- Source analysis : Check assay conditions (e.g., ATP concentration in kinase assays affects IC₅₀) .
- Control standardization : Use reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
- Meta-analysis : Pool data from multiple studies (e.g., 12 datasets) to calculate weighted mean IC₅₀ with 95% confidence intervals .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Optimization Parameters
Q. Table 2. Spectroscopic Benchmarks for Core Functional Groups
| Group | IR (cm⁻¹) | NMR (ppm) | NMR (ppm) |
|---|---|---|---|
| Amide C=O | 1680–1700 | – | 165–170 |
| Oxadiazole C=N | 1600–1620 | – | 152–155 |
| Thiopyran SCH₂ | 650–700 (C-S) | 3.2–3.8 (m) | 25–30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
